molecular formula C12H21NO2 B13094566 (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one

(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one

Cat. No.: B13094566
M. Wt: 211.30 g/mol
InChI Key: IHIRYICUCGZYJZ-MWGHHZFTSA-N
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Description

(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one is a complex organic compound with a unique structure. This compound is characterized by its octahydro-1H-isoindol-1-one core, which is substituted with ethoxy and dimethyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the ethoxy and dimethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral synthesis.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity as a potential therapeutic agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3AS,5R,7aR)-3-methoxy-2,5-dimethyloctahydro-1H-isoindol-1-one
  • (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethylhexahydro-1H-isoindol-1-one
  • (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-pyrrol-1-one

Uniqueness

What sets (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one apart from similar compounds is its specific stereochemistry and the presence of the ethoxy group. These features contribute to its unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(3R,3aS,5R,7aR)-3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one

InChI

InChI=1S/C12H21NO2/c1-4-15-12-10-7-8(2)5-6-9(10)11(14)13(12)3/h8-10,12H,4-7H2,1-3H3/t8-,9-,10+,12-/m1/s1

InChI Key

IHIRYICUCGZYJZ-MWGHHZFTSA-N

Isomeric SMILES

CCO[C@@H]1[C@H]2C[C@@H](CC[C@H]2C(=O)N1C)C

Canonical SMILES

CCOC1C2CC(CCC2C(=O)N1C)C

Origin of Product

United States

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